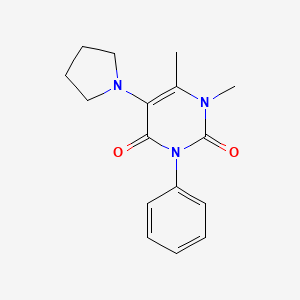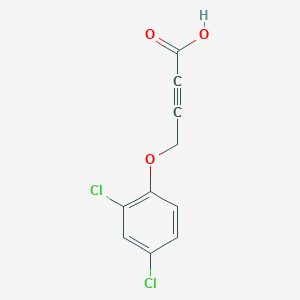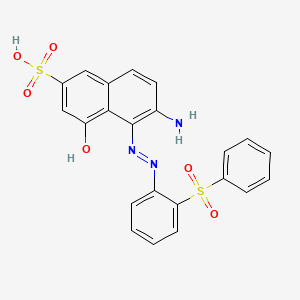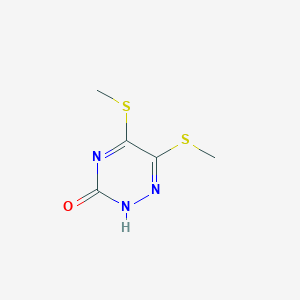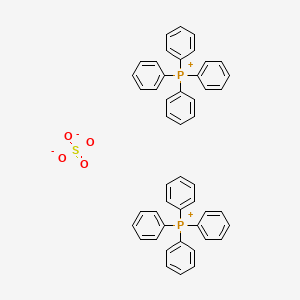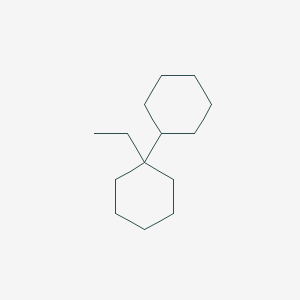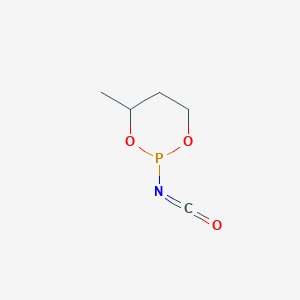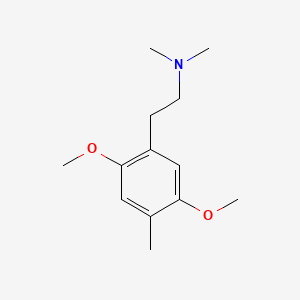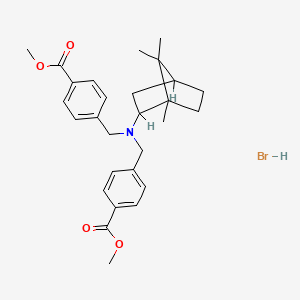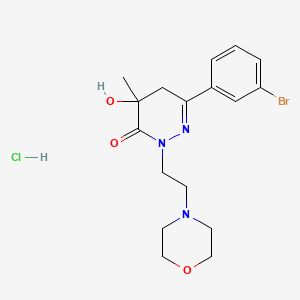
3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride is a synthetic organic compound belonging to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the bromophenyl, hydroxy, methyl, and morpholinoethyl groups, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromophenyl Group: Bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Hydroxy and Methyl Groups: Hydroxylation and methylation can be performed using reagents such as sodium hydroxide and methyl iodide, respectively.
Attachment of the Morpholinoethyl Group: This step involves the reaction of the pyridazinone intermediate with 2-chloroethylmorpholine under nucleophilic substitution conditions.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromophenyl group to a phenyl group can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogenation catalysts.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Phenyl derivatives.
Substitution Products: Amino or thio derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl and morpholinoethyl groups may enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3(2H)-Pyridazinone, 4,5-dihydro-6-phenyl-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(p-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
Uniqueness
The unique combination of functional groups in 3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride contributes to its distinct chemical properties and biological activities. The presence of the bromophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.
Propriétés
Numéro CAS |
33048-54-3 |
|---|---|
Formule moléculaire |
C17H23BrClN3O3 |
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-5-hydroxy-5-methyl-1-(2-morpholin-4-ylethyl)-4H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C17H22BrN3O3.ClH/c1-17(23)12-15(13-3-2-4-14(18)11-13)19-21(16(17)22)6-5-20-7-9-24-10-8-20;/h2-4,11,23H,5-10,12H2,1H3;1H |
Clé InChI |
UMLZMEDREVTPKP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NN(C1=O)CCN2CCOCC2)C3=CC(=CC=C3)Br)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


